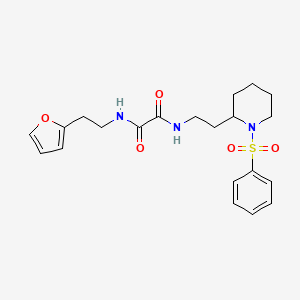

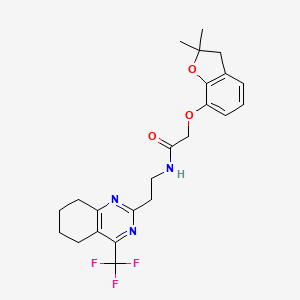

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides, including compounds with furan and phenylsulfonyl piperidinyl moieties, enhance the catalytic activity in Cu-catalyzed coupling reactions. These compounds serve as effective ligands, facilitating the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures. This method is significant for synthesizing pharmaceutically relevant building blocks, demonstrating the utility of these compounds in medicinal chemistry and organic synthesis (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation and PET Imaging

Compounds containing furan and phenylsulfonyl piperidinyl moieties have been developed as PET radiotracers for imaging microglia, specifically targeting CSF1R. This application is crucial for studying neuroinflammation in various neuropsychiatric disorders. The ability to noninvasively visualize microglial activity aids in understanding disease progression and evaluating therapeutic interventions, marking an essential contribution to neuroscience and neurology research (Horti et al., 2019).

Antibacterial Studies

N-substituted derivatives of compounds with furan, phenylsulfonyl, and piperidinyl groups have shown antibacterial activity. These derivatives were synthesized and tested against various Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents. Such studies highlight the chemical's relevance in developing new antibiotics and understanding the structure-activity relationships essential for antimicrobial efficacy (Khalid et al., 2016).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including phenylsulfonyl piperidinyl moieties, have been investigated as α1-adrenergic receptor antagonists. These compounds exhibit high affinity and moderate selectivity, with potential applications in urology, specifically for conditions such as benign prostatic hyperplasia. The research underscores the therapeutic potential of these chemical frameworks in treating diseases associated with α1-adrenergic receptors (Rak et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c25-20(21(26)23-14-12-18-8-6-16-29-18)22-13-11-17-7-4-5-15-24(17)30(27,28)19-9-2-1-3-10-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKUGVSMMWJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)

![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)